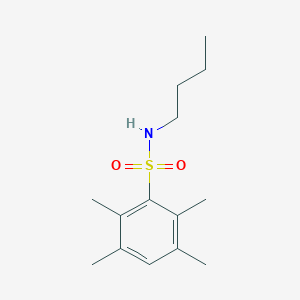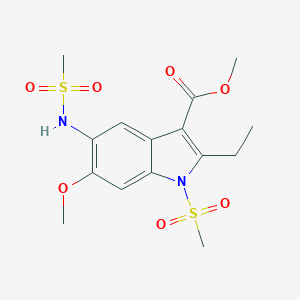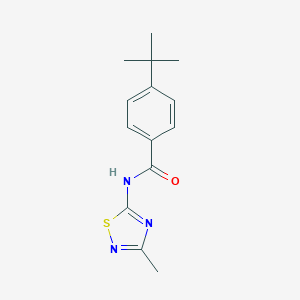![molecular formula C25H29N3O4S B257486 N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE](/img/structure/B257486.png)
N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a dimethylphenyl group, and an isoxazole ring, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the dimethylamino and dimethylphenyl groups. Common synthetic routes may include:
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethylamino Group: This step may involve nucleophilic substitution reactions.
Attachment of Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE: shares structural similarities with other isoxazole derivatives and compounds containing dimethylamino or dimethylphenyl groups.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an interesting subject for further research and development.
属性
分子式 |
C25H29N3O4S |
|---|---|
分子量 |
467.6 g/mol |
IUPAC 名称 |
N-[[4-(dimethylamino)phenyl]methyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17-5-8-20(13-18(17)2)24-14-23(26-32-24)25(29)28(22-11-12-33(30,31)16-22)15-19-6-9-21(10-7-19)27(3)4/h5-10,13-14,22H,11-12,15-16H2,1-4H3 |
InChI 键 |
LNBSIFOYRQHNEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B257404.png)
![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)


![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
